molecular formula C13H11Cl2N3OS B14992833 5-chloro-N-(2-chlorophenyl)-2-(ethylthio)pyrimidine-4-carboxamide

5-chloro-N-(2-chlorophenyl)-2-(ethylthio)pyrimidine-4-carboxamide

Cat. No.: B14992833
M. Wt: 328.2 g/mol
InChI Key: RXHVOGPLKXDUNU-UHFFFAOYSA-N
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Description

5-chloro-N-(2-chlorophenyl)-2-(ethylthio)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-chlorophenyl)-2-(ethylthio)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Ethylthio Substitution: The ethylthio group can be introduced via nucleophilic substitution using an appropriate thiol reagent.

    Amidation: The final step involves the formation of the carboxamide group through a reaction with an amine derivative.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: May be used in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-chlorophenyl)-2-(ethylthio)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide
  • 5-chloro-N-(2-chlorophenyl)-2-(ethylthio)pyrimidine-4-carboxylate
  • 5-chloro-N-(2-chlorophenyl)-2-(ethylthio)pyrimidine-4-amine

Uniqueness

The unique combination of chlorine atoms, ethylthio group, and carboxamide functionality in 5-chloro-N-(2-chlorophenyl)-2-(ethylthio)pyrimidine-4-carboxamide may confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C13H11Cl2N3OS

Molecular Weight

328.2 g/mol

IUPAC Name

5-chloro-N-(2-chlorophenyl)-2-ethylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C13H11Cl2N3OS/c1-2-20-13-16-7-9(15)11(18-13)12(19)17-10-6-4-3-5-8(10)14/h3-7H,2H2,1H3,(H,17,19)

InChI Key

RXHVOGPLKXDUNU-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2Cl)Cl

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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